molecular formula C16H20BNO4 B12943012 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Cat. No.: B12943012
M. Wt: 301.1 g/mol
InChI Key: RKYIXMPTLUOKNQ-UHFFFAOYSA-N
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Description

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is an organic compound that features a cyano group, a dioxaborolane ring, and a benzyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves a multi-step process One common route includes the borylation of a benzyl halide precursor using a palladium catalyst to introduce the dioxaborolane groupThe final step involves the esterification of the benzyl alcohol intermediate to form the acetate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate depends on its specific application. In organic synthesis, the dioxaborolane ring acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological applications, the cyano group and benzyl acetate moiety may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is unique due to the presence of both a cyano group and a dioxaborolane ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H20BNO4

Molecular Weight

301.1 g/mol

IUPAC Name

[5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate

InChI

InChI=1S/C16H20BNO4/c1-11(19)20-10-13-8-12(9-18)6-7-14(13)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3

InChI Key

RKYIXMPTLUOKNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC(=O)C

Origin of Product

United States

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